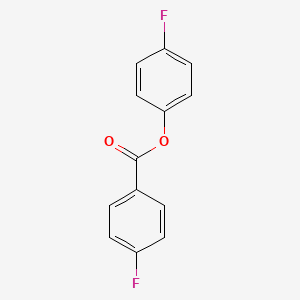

4-Fluorophenyl 4-fluorobenzoate

Description

Significance of Fluorinated Organic Esters in Contemporary Chemical Science

The introduction of fluorine into organic molecules can dramatically alter their properties, a strategy widely employed in contemporary chemical science. Fluorinated organic esters, as a class, are significant for several reasons. The high electronegativity of fluorine can influence the electronic environment of the ester group, affecting its reactivity and stability. This is crucial in the design of advanced polymers, where fluorinated esters can be used to create materials with enhanced thermal stability and hydrophobicity. rsc.org For instance, well-defined polystyrenes with α-fluorinated alkyl ester end groups have been synthesized to create highly ordered, hydrophobic porous films and microspheres. rsc.org

Furthermore, the activation of strong carbon-fluorine (C-F) bonds in fluorinated esters is a burgeoning area of research. organic-chemistry.orgacs.org Recent methodologies, such as using photocatalytically generated radicals, enable the cleavage of C-F bonds under mild conditions. organic-chemistry.orgacs.org This allows for the hydrofluoroalkylation of alkenes, producing difluorinated products that are valuable in the synthesis of pharmaceuticals and agrochemicals. organic-chemistry.org The esterification of fluorinated aromatic carboxylic acids is also a key process, for example, in preparing derivatives for sensitive detection methods like GC-MS, which is important in applications such as tracking chemical tracers in enhanced oil recovery. rsc.org

Interdisciplinary Research Context of 4-Fluorophenyl 4-fluorobenzoate (B1226621)

While direct research on 4-Fluorophenyl 4-fluorobenzoate is not extensively documented, its structure suggests potential applications across multiple scientific disciplines, primarily in materials science and medicinal chemistry. The rigid, rod-like structure of many aromatic esters is a key characteristic for the formation of liquid crystal phases. wikipedia.orgdtic.mil Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular orientation can be controlled by external fields, forming the basis of modern display technology (LCDs). wikipedia.org The presence of terminal fluorine atoms in molecules can significantly influence their mesomorphic (liquid crystalline) behavior, often enhancing properties like dielectric anisotropy. dtic.mil Research on related fluorinated compounds, such as benzoxazole-terminated liquid crystals, shows that fluorination can improve electro-optical properties, although it may also affect the melting point and the stability of the nematic phase. nih.gov The study of homologous series like 4-biphenylyl 4”-n-alkoxybenzoates helps in understanding the structure-property relationships that govern liquid crystal behavior. scilit.com

In the field of medical imaging, specifically Positron Emission Tomography (PET), fluorinated compounds are of paramount importance, with Fluorine-18 (¹⁸F) being a widely used radionuclide. nih.gov Analogues of this compound, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and propargyl 4-[¹⁸F]fluorobenzoate, have been developed as prosthetic groups for the ¹⁸F-labeling of biomolecules. nih.gov These reagents allow for the attachment of the ¹⁸F isotope to sensitive molecules like peptides and proteins under mild conditions, enabling their use as imaging agents for disease diagnosis and drug development. nih.gov

Historical Development and Emerging Research Trends Pertaining to this compound Analogues

The historical development of fluorinated organic esters is closely tied to the advancement of fluorination techniques and the increasing demand for high-performance materials and specialized pharmaceuticals. The synthesis of the precursor, 4-fluorobenzoic acid, has been known for many years and can be achieved through methods like the oxidation of p-fluorotoluene or via the Balz-Schiemann reaction. orgsyn.org The development of electrophilic fluorinating agents containing nitrogen-fluorine (N-F) bonds, such as N-fluorobenzenesulfonimide (NFSI), has provided safer and more selective methods for introducing fluorine into organic molecules compared to using elemental fluorine. wikipedia.org

Emerging research trends focus on the precise and efficient synthesis of complex fluorinated molecules. One significant trend is the development of novel methods for C-F bond activation, which turns a traditionally unreactive bond into a functional handle for further chemical modification. organic-chemistry.orgacs.org This opens up new pathways for creating complex fluorinated structures from readily available starting materials.

Another major trend is the application of fluorinated esters in "click chemistry." For example, propargyl 4-[¹⁸F]fluorobenzoate was designed as a prosthetic group for labeling biomolecules containing azide (B81097) groups via the copper-catalyzed azide-alkyne cycloaddition reaction. nih.gov This approach offers a highly efficient and specific method for radiolabeling, which is crucial for the development of next-generation PET imaging agents. nih.gov The synthesis of complex heterocyclic systems, such as those containing 1,3,4-oxadiazole (B1194373) rings derived from fluorobenzoic acid derivatives, also highlights the use of these compounds as building blocks in medicinal chemistry for creating potential anti-cancer and antimicrobial agents. researchgate.net

Structure

2D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTHSDZCKHPFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Fluorophenyl 4 Fluorobenzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Fluorophenyl 4-fluorobenzoate (B1226621), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In 4-Fluorophenyl 4-fluorobenzoate, the protons are located on the two aromatic rings. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the ester linkage.

The spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.2 ppm. The protons on the 4-fluorobenzoyl moiety are expected to be deshielded and appear at a higher chemical shift compared to those on the 4-fluorophenyl ring due to the electron-withdrawing nature of the carbonyl group.

The protons on each ring, being ortho and meta to the fluorine atom, will appear as two distinct sets of signals. Due to the symmetry of the para-substitution, these often manifest as complex multiplets that can be approximated as triplets or doublet of doublets. The coupling between adjacent protons (³JHH) and the coupling of protons to the fluorine atom (³JHF and ⁴JHF) will further split these signals.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2', H-6' | ~8.15 | Doublet of Doublets (dd) | J(H,H) ≈ 9.0, J(H,F) ≈ 5.5 |

| H-3', H-5' | ~7.20 | Triplet (t) or dd | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 |

| H-2, H-6 | ~7.25 | Multiplet (m) | |

| H-3, H-5 | ~7.15 | Multiplet (m) |

Note: The predicted data is based on the analysis of its precursors, 4-fluorobenzoic acid chemicalbook.comspectrabase.com and 4-fluorophenol, and related structures.

For comparison, the ¹H NMR spectrum of 4-fluorobenzoic acid in DMSO-d₆ shows signals at approximately 8.05 ppm and 7.34 ppm. chemicalbook.com The protons on the 4-fluorophenyl ring of the ester are expected to be in a similar environment to those in 4-fluorophenol.

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will display distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and hybridization.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at a chemical shift of around 164 ppm. The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted to higher ppm values compared to their non-fluorinated analogues. The carbon atoms ortho and meta to the fluorine will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-4' (C-F) | ~166 (d, ¹JCF ≈ 255 Hz) |

| C-1' | ~127 |

| C-2', C-6' | ~132 (d, ³JCF ≈ 10 Hz) |

| C-3', C-5' | ~116 (d, ²JCF ≈ 22 Hz) |

| C-1 (C-O) | ~147 |

| C-4 (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) |

| C-2, C-6 | ~123 (d, ³JCF ≈ 9 Hz) |

| C-3, C-5 | ~117 (d, ²JCF ≈ 23 Hz) |

Note: Predictions are derived from data for 4-fluorobenzoic acid chemicalbook.comnih.gov and related fluorinated aromatic esters.

In 4-fluorobenzoic acid, the carboxyl carbon appears around 166 ppm, and the carbon bearing the fluorine is at a similar value with a large coupling constant. chemicalbook.com

¹⁹F NMR for Fluorine Atom Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms. spectrabase.com Since this compound contains two fluorine atoms in distinct chemical environments, two separate signals are expected in the ¹⁹F NMR spectrum.

The fluorine atom on the 4-fluorobenzoyl ring will likely have a different chemical shift from the fluorine on the 4-fluorophenyl ring due to the differing electronic effects of the carbonyl and ether-like oxygen of the ester group. The chemical shifts are typically reported relative to a standard like CFCl₃. For fluorobenzenes, these shifts often appear between -100 and -120 ppm.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |

| F (on benzoyl ring) | ~ -105 to -110 |

| F (on phenyl ring) | ~ -115 to -120 |

Note: Predicted values are based on data for related compounds like 4-fluorobenzoic acid nih.govspectrabase.com and 4-fluorophenol. spectrabase.com

The exact chemical shifts provide a sensitive probe of the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For this compound, which has a molecular weight of 234.2 g/mol , LC/MS can be used to confirm its molecular weight. biosynth.com In a typical LC/MS experiment, the compound would be ionized, and the mass spectrometer would detect the molecular ion peak [M+H]⁺ at m/z 235.2 or other adducts depending on the solvent system used. This technique is also invaluable for assessing the purity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules, often producing multiply charged ions. nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented to produce a series of daughter ions. Analysis of these fragments provides detailed structural information.

For this compound, the ESI-MS spectrum would be expected to show a prominent parent ion. In an ESI-MS/MS experiment, the fragmentation of the molecular ion (m/z 234) would likely proceed through cleavage of the ester bond. The major fragmentation pathways would be expected to yield the following characteristic fragment ions:

m/z 123: Corresponding to the 4-fluorobenzoyl cation [F-C₆H₄-CO]⁺.

m/z 111: Corresponding to the 4-fluorophenoxy radical cation [F-C₆H₄-O]⁺ or related ions.

The observation of these specific fragments would provide strong evidence for the identity and structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the chemical analysis of esters like this compound, providing direct information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the characteristic vibrational modes of a molecule. For this compound, the FT-IR spectrum is distinguished by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which is typically observed in the range of 1750-1735 cm⁻¹. In a closely related compound, 2-chloro-6-fluorophenyl 4-chlorobenzoate (B1228818), this peak appears at 1750 cm⁻¹. iucr.org

The presence of the aromatic rings is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. ajchem-a.com Furthermore, the C-F stretching vibrations of the fluorinated benzene (B151609) rings give rise to strong, characteristic bands typically found in the broad 1360-1000 cm⁻¹ range. ajchem-a.comresearchgate.net The C-O stretching vibrations of the ester linkage are also expected in the fingerprint region of the spectrum. ajchem-a.com Analysis of the FT-IR spectrum allows for the rapid verification of the compound's identity and the absence of starting materials, such as the broad O-H stretch from any unreacted carboxylic acid or phenol (B47542).

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table is generated based on typical values for the functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 | iucr.org |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | ajchem-a.com |

| Aryl-Fluoride | C-F Stretch | 1250 - 1100 | ajchem-a.comresearchgate.net |

| Ester Linkage | C-O Stretch | 1300 - 1150 | ajchem-a.com |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise details on molecular conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the absolute three-dimensional structure of a molecule. springernature.com For this compound and its analogues, SCXRD analysis reveals detailed information on bond lengths, bond angles, and the dihedral angle between the two aromatic rings. Studies on similar fluorinated phenyl benzoates show that the introduction of fluorine atoms significantly influences the crystal packing. iucr.org

The crystal structure is stabilized by a network of weak intermolecular interactions, including C–H···O and C–H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. acs.orgresearchgate.net The position of the fluorine substituent on the phenyl rings can "steer" the molecular arrangement and conformation, sometimes leading to different space groups compared to the non-fluorinated parent compound, phenyl benzoate (B1203000). iucr.org For instance, the crystal structure of phenyl 4-fluorobenzoate is quite different from that of phenyl benzoate, highlighting the significant role of the fluorine atom in the supramolecular assembly. iucr.org

Table 2: Example Crystallographic Data for Phenyl 4-fluorobenzoate Data from a closely related analogue to illustrate typical SCXRD parameters.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₉FO₂ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 5.782 (1) | iucr.org |

| b (Å) | 14.734 (1) | iucr.org |

| c (Å) | 12.385 (1) | iucr.org |

| β (°) | 101.06 (1) | iucr.org |

| Volume (ų) | 1035.8 (2) | iucr.org |

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray Diffraction (PXRD) is a critical tool for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms. Each crystalline polymorph of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific form. sc.edu While a single crystal provides the fundamental structure, PXRD confirms the bulk sample's crystallographic identity and homogeneity.

In the context of fluorinated phenyl benzoates, where isostructurality has been observed, PXRD is essential for distinguishing between true polymorphs and isostructural compounds. acs.org Different polymorphs can have different physical properties, such as solubility and melting point, making their control crucial in materials science. The PXRD pattern of this compound would be used to ensure batch-to-batch consistency in its crystalline form, screen for the existence of other polymorphs under different crystallization conditions, and monitor any phase transitions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are vital for separating mixtures, assessing the purity of the final product, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring its synthesis. ekb.eg A reversed-phase HPLC method can effectively separate the nonpolar ester product from more polar starting materials (4-fluorobenzoic acid and 4-fluorophenol) and any potential by-products. sielc.com Fluorinated compounds often exhibit increased retention on standard C8 or C18 columns compared to their non-fluorinated counterparts. chromatographyonline.comnih.gov

HPLC is also an invaluable tool for reaction monitoring. merckmillipore.com By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, the consumption of reactants and the formation of the product can be quantified. acs.orgresearchgate.net This allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity. The use of a diode array detector (DAD) or a UV detector set to an appropriate wavelength (e.g., 265 nm) allows for the sensitive detection of the aromatic analytes. acs.org

Table 3: Typical HPLC Conditions for Analysis of Fluorinated Phenyl Benzoate Analogues This table provides an example method based on published data for similar compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) | sielc.comnih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water | sielc.comacs.org |

| Additive | 0.1% Formic Acid or Phosphoric Acid (for improved peak shape) | sielc.comacs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Column Temperature | Ambient or controlled (e.g., 24 °C) | oatext.com |

| Detector | UV/DAD at ~265 nm | acs.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique employed to monitor the progress of chemical reactions and to assess the purity of synthesized compounds. For aromatic esters like this compound and its analogues, the choice of the mobile phase is critical for achieving effective separation. The polarity of the solvent system is adjusted to control the retention factor (Rƒ) of the compounds on a polar stationary phase, typically silica (B1680970) gel.

Research findings indicate that for the analysis of aromatic esters, a mixture of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. The ratio of these solvents is optimized to achieve Rƒ values ideally between 0.3 and 0.7 for the compounds of interest, which allows for clear separation from both the baseline and the solvent front.

In the synthesis of various fluorinated phenyl benzoates, TLC is routinely used to track the conversion of reactants to products. For instance, in the synthesis of related compounds, the reaction progress is monitored on pre-coated silica gel aluminum plates, with a mobile phase consisting of ethyl acetate and n-hexane. globalscientificjournal.com Visualization of the spots is typically achieved under UV light (254 nm), where the aromatic nature of these compounds allows for their detection. globalscientificjournal.com

While specific Rƒ values for this compound are not extensively reported in the available literature, data for structurally similar compounds can provide valuable insights. For example, in the characterization of related biaryl compounds, specific Rƒ values have been documented.

Table 1: TLC Data for Analogues of this compound

| Compound Name | Molecular Formula | Solvent System (v/v) | Rƒ Value |

| 2-(4-fluorophenyl)furan | C₁₀H₇FO | Hexane | 0.92 rsc.org |

| 4-fluoro-1,1'-biphenyl | C₁₂H₉F | Hexane | 0.83 rsc.org |

| 2-(4-chlorophenyl)furan | C₁₀H₇ClO | Hexane | 0.96 rsc.org |

| 2-phenylfuran | C₁₀H₈O | Hexane | 0.84 rsc.org |

Elemental Compositional Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements within a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For organic compounds containing carbon, hydrogen, nitrogen, and sulfur, CHNS analysis is the standard method. The analysis of fluorine-containing organic compounds, however, can present challenges due to the high reactivity of fluorine, which can affect the analytical system. thermofisher.com

Specialized elemental analyzers and methods are employed to accurately determine the elemental composition of fluoro-organic compounds. thermofisher.com The theoretical elemental composition of this compound (C₁₃H₈F₂O₂) can be calculated from its molecular formula and atomic weights. The experimental values, obtained through analysis, are then compared to these theoretical values to confirm the purity and identity of the compound. A close agreement between the calculated and found values, typically within ±0.4%, is considered evidence of a pure sample.

Table 2: Elemental Compositional Analysis Data

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

| This compound | C₁₃H₈F₂O₂ | Calculated | 66.67 | 3.44 | - |

| Found | - | - | - | ||

| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | C₁₄H₁₃ClN₂O₂ | Calculated | 60.85 | 4.75 | 10.14 |

| Found | 60.72 orgsyn.org | 4.81 orgsyn.org | 10.00 orgsyn.org |

Note: "Found" values for this compound are not available in the cited literature and are represented as "-".

Computational Chemistry and Theoretical Studies of 4 Fluorophenyl 4 Fluorobenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 4-fluorophenyl 4-fluorobenzoate (B1226621), these computational methods provide insights into its fundamental properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is frequently employed to study molecules like 4-fluorophenyl 4-fluorobenzoate to understand their geometry and electronic characteristics. DFT calculations can help in predicting molecular geometries and analyzing electronic and geometric features of such compounds. nih.gov

In the broader context of fluorinated organic compounds, DFT has been utilized to explore various aspects of their behavior. For instance, in studies of fluorobenzoic acids, DFT calculations, combined with experimental techniques, have provided a detailed understanding of conformational preferences and the impact of intermolecular interactions. rsc.org These studies often involve optimizing the ground state geometries of the molecules and performing harmonic vibrational analysis to confirm them as local minima on the potential energy surface. ajchem-a.com

Molecular Orbital Analysis (e.g., LUMO Energy)

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the LUMO is a key indicator of a molecule's ability to accept electrons.

The analysis of LUMO and LUMO+1 (the second lowest unoccupied molecular orbital) can be crucial for predicting the outcomes of nucleophilic substitution reactions. wuxiapptec.com When the energy gap between LUMO and LUMO+1 is small, both orbitals can play a significant role in the molecule's reactivity. wuxiapptec.com For aromatic compounds, the distribution of LUMO lobes can indicate the sites most susceptible to nucleophilic attack. wuxiapptec.com

In related fluorinated compounds, theoretical studies have explored the spectral properties and excited-state processes by analyzing frontier molecular orbitals. researchgate.net The energy gap between HOMO and LUMO is also a critical parameter, as it relates to the molecule's electronic excitation properties and kinetic stability.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time.

Conformational Analysis and Flexibility

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial to its function and properties. Fluorine substitution can significantly influence the conformational preferences of a molecule. For instance, in fluorinated prolines, the strong inductive effect of the fluoro group can enforce a specific pucker on the pyrrolidine (B122466) ring and bias the conformation of adjacent peptide bonds. nih.gov

Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions are the forces that govern how molecules interact with each other, leading to the formation of larger structures known as supramolecular assemblies. These interactions, which include hydrogen bonds and van der Waals forces, are fundamental to crystal packing and the properties of materials. researchgate.netnih.gov

In the context of fluorinated compounds, weak C–H⋯F interactions can play a significant role in the self-assembly of supramolecular architectures. researchgate.net The study of various salts containing fluorophenyl groups has revealed how different types of hydrogen bonds and other weak interactions contribute to the formation of one, two, and three-dimensional frameworks. nih.gov MD simulations can be employed to study the stability and dynamics of these supramolecular assemblies, providing insights into how individual molecules come together to form larger, ordered structures. nih.govsciepub.com The binding free energy between molecules in a complex can be calculated from MD simulations to quantify the strength of these interactions. mdpi.com

Prediction of Molecular Interactions and Crystal Packing

The prediction of how molecules will arrange themselves in a crystalline solid is a major challenge in chemistry and materials science. This field, known as crystal structure prediction (CSP), relies heavily on computational methods to identify the most stable crystal packing arrangements. escholarship.orgnih.govnih.govucr.edu

For organic molecules, polymorphism, the ability to exist in multiple crystal forms, is common and has significant implications for properties like solubility and stability. escholarship.orgnih.govucr.edu CSP approaches typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. nih.gov These calculations must accurately model the intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, that dictate the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is generated based on the electron density contribution of the molecule versus the entire crystal.

For aromatic fluorine compounds, Hirshfeld analysis typically reveals a variety of key intermolecular contacts. In studies of structurally related molecules containing 4-fluorophenyl or 4-fluorobenzoate moieties, the analysis consistently highlights the significance of several types of interactions. biosynth.comchemsynthesis.com The most prominent contacts often involve hydrogen atoms, with H···H, H···F/F···H, and H···C/C···H interactions comprising a significant portion of the total molecular surface. biosynth.comchemsynthesis.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like this compound, these plots would be expected to show distinct spikes corresponding to specific atom-pair close contacts. For instance, the H···F contacts would appear as characteristic wings in the fingerprint plot, indicating their presence and relative importance in the crystal packing. Similarly, contacts involving the carbonyl oxygen (O···H) and the aromatic carbon atoms (C···H, C···C) would also be evident. nih.gov The analysis helps to deconstruct the complex network of forces, showing which interactions are most prevalent and likely contribute most significantly to the stability of the crystal structure.

Topological Analysis (e.g., RDG, ELF, LOL)

Topological analysis of electron density provides a deeper understanding of chemical bonding and non-covalent interactions. Methods such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are instrumental in this regard.

Reduced Density Gradient (RDG): This method identifies non-covalent interactions in real space by analyzing the relationship between electron density and its gradient. Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the density (sign(λ₂)ρ) reveals regions of interaction. For this compound, RDG analysis would be expected to show large, low-gradient isosurfaces between molecules, indicative of van der Waals forces. Specific, smaller isosurfaces would pinpoint weaker interactions like C-H···O and C-H···F hydrogen bonds. rsc.org The color-coding of these surfaces (typically blue for strong attractive, green for weak van der Waals, and red for repulsive interactions) provides a clear visual map of the bonding landscape. rsc.orgacs.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule, which is useful for characterizing covalent bonds and lone pairs. organic-chemistry.orgtalete.mi.it In ELF and LOL maps, regions of high value (approaching 1.0) indicate areas where electrons are highly localized, such as in covalent bonds and the core shells of atoms. ucsd.edu For this compound, these analyses would clearly delineate the C-C, C-H, C-F, C-O, and C=O covalent bonds. They also visualize the regions occupied by the lone pairs on the oxygen and fluorine atoms, which are crucial sites for engaging in the non-covalent interactions that direct the supramolecular assembly. ucsd.edunih.gov

C-H...F, C-H...O, C-H...π Interactions, and π...π Stacking

The supramolecular architecture of this compound is expected to be significantly influenced by a variety of weak non-covalent interactions.

C-H...π Interactions: In this type of interaction, a C-H bond acts as a hydrogen bond donor, and an electron-rich π-system (the aromatic ring) acts as the acceptor. The nature of this interaction is primarily based on dispersion and weak electrostatic forces. In this compound, the aromatic protons can interact with the π-electron clouds of the phenyl rings on neighboring molecules, contributing to the cohesion of the crystal packing.

π...π Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. In the crystal structure of this compound, face-to-face or offset π-stacking arrangements between the fluorophenyl rings are possible. These interactions are driven by a combination of electrostatic and van der Waals forces and play a crucial role in the self-assembly of aromatic molecules.

Halogen Bonding as a Structure-Directing Force

While fluorine is the most electronegative element, its ability to participate in halogen bonding as a halogen bond donor is generally considered weak compared to heavier halogens like chlorine, bromine, and iodine. However, the covalently bonded fluorine can act as a halogen bond acceptor. More significantly, the term "halogen bond" often refers to the interaction where a region of positive electrostatic potential (a σ-hole) on a halogen atom interacts with a nucleophile. In the context of fluorine, such σ-holes are generally not prominent.

Nonetheless, fluorine atoms play a critical role in directing crystal packing through other non-covalent interactions, such as the previously mentioned C-H···F hydrogen bonds and dipole-dipole interactions arising from the polar C-F bond. These interactions can be considered a key structure-directing force, influencing the relative orientation of molecules in the solid state.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) models, including Quantitative Structure-Property Relationships (QSPR), are computational methodologies that correlate the chemical structure of a compound with its physical, chemical, or biological properties.

Computational Prediction of Physical Properties Relevant to Applications

Predictive models are essential for estimating the properties of compounds like this compound, especially when experimental data is scarce. These models use the molecular structure to calculate properties relevant to its potential applications, for example, in materials science or as a synthetic intermediate. Key predicted properties include melting point, boiling point, density, and solubility. For instance, the melting point for this compound has been noted to be around 80 °C. biosynth.com Such predictions are valuable for guiding experimental design and understanding the compound's behavior under various conditions.

Descriptors (e.g., TPSA, LogP, H_Acceptors, H_Donors, Rotatable_Bonds)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental to SPR modeling.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: The logarithm of the octanol-water partition coefficient, LogP, is a measure of a molecule's lipophilicity or hydrophobicity. This is a critical parameter in pharmacology and environmental science.

Hydrogen Bond Acceptors and Donors: The number of hydrogen bond acceptors (H_Acceptors) and donors (H_Donors) in a molecule is crucial for determining its interaction profile, particularly its ability to form hydrogen bonds, which affects solubility and binding to biological targets.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. Lower numbers are generally associated with better oral bioavailability for drug candidates.

For this compound, these descriptors provide a snapshot of its physicochemical profile.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈F₂O₂ | biosynth.com |

| Molecular Weight | 234.2 g/mol | biosynth.com |

| XLogP3 | 4.3 | Estimated from* |

| H_Acceptors | 3 (2x F, 2x O)** | Calculated |

| H_Donors | 0 | Calculated |

| Rotatable_Bonds | 3 | Calculated |

*Note: Values for XLogP3 and TPSA are taken from the structurally analogous compound 4-Fluorophenyl 4-chlorobenzoate (B1228818) due to the absence of a dedicated public database entry for this compound. **Note: While fluorine can act as a weak hydrogen bond acceptor, the primary acceptors are the two oxygen atoms. The value of 3 includes the ester oxygens and the fluorine on the benzoate (B1203000) ring. The fluorine on the phenyl ester portion is also a potential acceptor.

Biochemical Transformations and Environmental Fate of 4 Fluorobenzoate Species

Enzymatic Defluorination Processes

The initial and most critical step in the detoxification of many fluorinated aromatic compounds is the enzymatic removal of the fluorine substituent. This process, known as defluorination, is catalyzed by a specific class of enzymes called dehalogenases.

Certain microorganisms have evolved the capability to utilize 4-fluorobenzoate (B1226621) as a sole source of carbon and energy. nih.gov This metabolic feat is initiated by the action of 4-fluorobenzoate dehalogenase. This enzyme catalyzes the hydrolytic removal of the fluorine atom from the aromatic ring of 4-fluorobenzoate. researchgate.net The activity of this dehalogenase is a crucial first step, as it removes the xenobiotic halogen, rendering the resulting molecule more amenable to subsequent enzymatic degradation. In some bacteria, such as Aureobacterium sp. strain RHO25, the enzymes responsible for the conversion of 4-fluorobenzoate are inducible, meaning they are synthesized by the organism in response to the presence of the substrate. nih.govnih.gov

The enzymatic action of 4-fluorobenzoate dehalogenase on its substrate results in the formation of two products: a fluoride (B91410) anion (F⁻) and 4-hydroxybenzoate (B8730719). researchgate.net In a study of Aureobacterium sp. strain RHO25, the transient excretion of 4-hydroxybenzoate into the culture medium was observed during the degradation of 4-fluorobenzoate, with a stoichiometric release of fluoride. nih.govnih.gov This direct substitution of the fluorine atom with a hydroxyl group is a key detoxification step. The resulting 4-hydroxybenzoate is a common natural product and can be readily metabolized by many microorganisms through central metabolic pathways. nih.govthesciencenotes.commdpi.com

The conversion can be summarized by the following reaction:

This reaction effectively breaks the stable carbon-fluorine bond, a significant achievement in microbial catabolism.

While the crystal structure of 4-fluorobenzoate dehalogenase itself is not extensively detailed in the provided results, insights can be drawn from studies on other dehalogenases, such as fluoroacetate (B1212596) dehalogenase and haloalkane dehalogenase, which serve as models for understanding this class of enzymes. researchgate.netnih.govembopress.org These enzymes typically possess a globular structure composed of two domains. nih.govembopress.orgmuni.cz The active site is often located in a buried hydrophobic cavity between these domains. nih.govembopress.org

The catalytic mechanism of many hydrolytic dehalogenases involves a catalytic triad (B1167595) of amino acid residues, commonly aspartate, histidine, and another aspartate or glutamate. nih.govmdpi.com The proposed mechanism for fluoroacetate dehalogenase, which may be analogous, involves a nucleophilic attack by an aspartate residue on the carbon atom bearing the fluorine. researchgate.net This forms a covalent ester intermediate. The cleavage of the C-F bond is facilitated by hydrogen-bonding interactions within the active site that stabilize the leaving fluoride ion. researchgate.net Subsequently, a water molecule, activated by a histidine residue, hydrolyzes the ester intermediate, releasing the hydroxylated product and regenerating the enzyme for another catalytic cycle. researchgate.net

Table 1: Key Features of Dehalogenase Enzymes

| Feature | Description |

| Enzyme Class | Hydrolase |

| Common Substrates | Haloaromatic compounds, haloalkanes, haloalkanoic acids |

| Key Reaction | Cleavage of carbon-halogen bond |

| Catalytic Triad | Often composed of Asp, His, Asp/Glu residues |

| Mechanism | Nucleophilic substitution via a covalent intermediate |

| Products | Alcohol/hydroxylated compound and halide ion |

Microbial Metabolism and Biodegradation Pathways

The fate of 4-fluorobenzoate in the environment is largely determined by the metabolic capabilities of soil and water microorganisms. These organisms have developed sophisticated pathways to break down this compound, often involving a series of enzymatic reactions.

Under aerobic conditions, several bacterial genera, including Alcaligenes, Pseudomonas, and Rhizobiales, have been shown to degrade 4-fluorobenzoate. nih.govnih.gov A common strategy in these organisms involves the initial conversion of 4-fluorobenzoate to 4-fluorocatechol (B1207897). nih.govnih.gov This is then followed by the cleavage of the aromatic ring.

The degradation of 4-fluorocatechol typically proceeds via an ortho-cleavage pathway. nih.govnih.govnih.govcore.ac.uk This pathway involves the following key steps:

Ring Cleavage: A (fluoro)catechol 1,2-dioxygenase cleaves the aromatic ring of 4-fluorocatechol between the two hydroxyl groups, yielding 3-fluoro-cis,cis-muconate (B1243151). nih.gov

Lactonization: The 3-fluoro-cis,cis-muconate is then converted to 4-fluoromuconolactone. nih.govnih.gov

Defluorination and Further Metabolism: Subsequent enzymatic reactions lead to the removal of the fluoride ion and the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle, such as maleylacetate. nih.govnih.gov

In some instances, as with Ralstonia sp. strain H1, the degradation of 4-fluorobenzoic acid proceeds via 4-fluorocatechol, which is then converted through an ortho-cleavage pathway, leading to complete mineralization and the release of fluoride. nih.govasm.orgasm.org

Table 2: Key Intermediates in the Aerobic Degradation of 4-Fluorobenzoate

| Intermediate Compound | Role in Pathway |

| 4-Fluorocatechol | Product of initial dioxygenation of 4-fluorobenzoate |

| 3-Fluoro-cis,cis-muconate | Product of ortho-ring cleavage of 4-fluorocatechol |

| 4-Fluoromuconolactone | Lactonized intermediate |

| Maleylacetate | Defluorinated product entering central metabolism |

4-Fluorocinnamic acid is another fluorinated organic compound that can be present in industrial wastewater. core.ac.uk Its biodegradation has been studied, notably in a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. asm.orgasm.orgnih.gov Arthrobacter sp. G1 is capable of converting 4-fluorocinnamic acid into 4-fluorobenzoic acid through a β-oxidation mechanism, utilizing the two-carbon side chain for growth. nih.govasm.orgasm.orgnih.gov

The β-oxidation of the fluorocinnamic acid side chain involves a series of enzymatic reactions analogous to the β-oxidation of fatty acids: nih.govasm.orgasm.orgwikipedia.orgnih.gov

Activation: The process begins with the formation of 4-fluorocinnamoyl-coenzyme A (CoA), catalyzed by 4-fluorocinnamoyl-CoA ligase.

Hydration: 4-Fluorocinnamoyl-CoA hydratase adds a water molecule across the double bond.

Dehydrogenation: 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase oxidizes the hydroxyl group.

Thiolytic Cleavage: 4-Fluorophenyl-β-keto propionyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA, which is then converted to 4-fluorobenzoic acid.

The resulting 4-fluorobenzoic acid can then be completely mineralized by other bacteria in the consortium, such as Ralstonia sp. strain H1, as described in the previous section. nih.govasm.orgasm.orgnih.gov Occasionally, a dead-end side product, 4-fluoroacetophenone, may be formed. asm.orgasm.orgnih.gov

Table 3: Enzymes Involved in the β-Oxidation of 4-Fluorocinnamic Acid

| Enzyme | Function |

| 4-Fluorocinnamoyl-CoA ligase | Activates 4-fluorocinnamic acid to its CoA ester |

| 4-Fluorocinnamoyl-CoA hydratase | Hydrates the double bond of the side chain |

| 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | Oxidizes the β-hydroxyl group |

| 4-Fluorophenyl-β-keto propionyl-CoA thiolase | Cleaves the Cα-Cβ bond, releasing acetyl-CoA |

Ortho-Cleavage Pathway for 4-Fluorobenzoic Acid Degradation

The aerobic microbial degradation of 4-fluorobenzoic acid, a persistent organofluorine compound, often proceeds through an ortho-cleavage pathway. This catabolic route involves the enzymatic cleavage of the aromatic ring between two adjacent hydroxyl groups of a catechol intermediate. Several bacterial strains, including species from the genera Alcaligenes, Pseudomonas, and Burkholderia, have been shown to utilize this pathway for detoxification and as a source of carbon and energy. nih.govethz.chnih.gov

The process is initiated by the conversion of 4-fluorobenzoate to 4-fluorocatechol. nih.govnih.gov This is a critical step that prepares the aromatic ring for subsequent fission. Following the formation of 4-fluorocatechol, the ring is cleaved. In many aerobic bacteria, the degradation of 4-fluorobenzoate leads to the formation of 3-fluoro-cis,cis-muconate. ethz.ch This intermediate then undergoes cycloisomerization to produce 4-fluoromuconolactone. ethz.ch A subsequent hydrolysis step and a secondary dehalogenation reaction occur, releasing the fluoride ion and generating metabolites that can enter central metabolic pathways, such as the Krebs cycle. ethz.ch

Notably, some bacterial strains exhibit alternative degradation routes. For instance, Aureobacterium sp. strain RHO25 has been observed to degrade 4-fluorobenzoate via a pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate, with stoichiometric release of fluoride. nih.govnih.gov This indicates that while the ortho-cleavage pathway is a common strategy, microbial metabolism of fluorinated aromatics can be diverse.

| Pathway Step | Intermediate Compound | Key Transformation |

| Initial Substrate | 4-Fluorobenzoic Acid | - |

| Dihydroxylation | 4-Fluorocatechol | Addition of two hydroxyl groups to the aromatic ring. |

| Ring Cleavage | 3-Fluoro-cis,cis-muconate | Ortho-cleavage of the aromatic ring. |

| Cycloisomerization | 4-Fluoromuconolactone | Formation of a lactone ring. |

| Dehalogenation & Metabolism | Central Metabolites | Removal of fluoride and entry into primary metabolic cycles. |

Identification and Characterization of Key Enzymes in Degradation (e.g., ligases, hydratases, dehydrogenases, thiolases, dioxygenases)

The microbial breakdown of 4-fluorobenzoic acid is a multi-step process orchestrated by a series of specific enzymes. The induction of these enzymes is often triggered by the presence of the fluorinated substrate itself. nih.gov

Key enzymes and their roles in the degradation pathway include:

Dioxygenases: These are crucial for the initial attack on the aromatic ring. A benzoate (B1203000) dioxygenase typically catalyzes the dihydroxylation of 4-fluorobenzoate to create a diol intermediate, which is then dehydrogenated to form 4-fluorocatechol.

Ligases: In anaerobic degradation pathways, such as the one observed in Aureobacterium sp., a ligase (specifically a CoA ligase) is involved in the activation of 4-fluorobenzoate to 4-fluorobenzoyl-CoA. ethz.ch This activation is a prerequisite for subsequent dehalogenation and degradation.

Hydratases, Dehydrogenases, and Thiolases: Following the initial ring cleavage, a cascade of enzymes including hydratases, dehydrogenases, and thiolases are responsible for the step-wise modification of the aliphatic chain. These enzymes work in concert to process the ring-fission products into smaller molecules that can be funneled into central metabolic pathways for energy production and biosynthesis.

In the case of Aureobacterium sp. strain RHO25, enzymes for the conversion of 4-fluorobenzoate, 4-hydroxybenzoate, and 3,4-dihydroxybenzoate were detected in cell extracts and were found to be inducible by 4-fluorobenzoate. nih.gov

| Enzyme Class | Function in 4-Fluorobenzoate Degradation | Example Reaction |

| Dioxygenases | Initiates the degradation by hydroxylating the aromatic ring. | 4-Fluorobenzoate → 4-Fluorocatechol |

| Ligases | Activates the substrate, particularly in anaerobic pathways. | 4-Fluorobenzoate + CoA → 4-Fluorobenzoyl-CoA |

| Hydratases | Adds water across a double bond in an intermediate. | Part of the post-ring-cleavage processing. |

| Dehydrogenases | Catalyzes oxidation-reduction reactions. | Conversion of diol intermediates to catechols. |

| Thiolases | Cleaves a carbon-carbon bond by reaction with a thiol. | Final steps of breaking down intermediates. |

Consortium-Based Degradation Studies

The degradation of recalcitrant compounds like halogenated benzoates in the environment is often accomplished not by a single microbial species, but by a synergistic microbial consortium. oup.comfrontiersin.orgresearchwithrutgers.com Enrichment cultures from environmental samples such as river and estuarine sediments have successfully yielded stable consortia capable of degrading compounds like 4-chlorobenzoate (B1228818) and 4-bromobenzoate (B14158574) under denitrifying conditions. oup.comresearchwithrutgers.com

Studies on these consortia have revealed the key microbial players. For instance, in denitrifying consortia that degrade 4-chlorobenzoate, phylogenetic analysis identified bacteria closely related to Thauera aromatica and others related to the genera Limnobacter and Ralstonia, all belonging to the β-subclass of Proteobacteria. oup.com A consortium degrading 4-bromobenzoate was found to be dominated by a bacterium also related to Limnobacter and Ralstonia. oup.com

These findings highlight that different bacterial populations can co-exist and potentially play distinct roles in the complete degradation of a contaminant. frontiersin.org The metabolic capabilities of the entire community are often more robust and efficient than those of individual isolates. frontiersin.org Such consortia demonstrate the power of microbial communities in the bioremediation of halogenated aromatic pollutants.

| Consortium Source | Target Substrate | Key Microbial Genera Identified |

| River and Estuarine Sediment | 4-Chlorobenzoate | Thauera, Limnobacter, Ralstonia |

| River Sediment | 4-Bromobenzoate | Limnobacter, Ralstonia |

| Contaminated Soil | Chlorimuron-Ethyl | Methyloversatilis, Starkeya, Pseudoxanthomonas |

Environmental Significance and Bioremediation Research

Microbial Degradation of Fluorinated Aromatics

The microbial degradation of fluorinated aromatic compounds is of significant environmental interest due to the widespread use of these substances in agriculture and industry. ethz.ch Compounds like 4-fluorobenzoate can be found in environments such as freshwater sediments and sewage. ethz.ch The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to degradation and persistent in the environment. ethz.chfixed.earth

However, the existence of microorganisms capable of cleaving this bond and utilizing these compounds as a source of carbon and energy demonstrates nature's capacity for bioremediation. nih.govnih.gov The ability of various bacteria to degrade 4-fluorobenzoate, releasing 50-90% of the fluoride, underscores the potential for natural attenuation of these pollutants. nih.gov Research into these degradation pathways is crucial for developing effective bioremediation strategies for sites contaminated with fluorinated organic chemicals. nih.govnih.gov

Implications for Per- and Polyfluoroalkyl Substances (PFAS) Remediation

The study of how microorganisms degrade simpler fluorinated molecules like 4-fluorobenzoate provides valuable insights into the potential for bioremediating the more complex and highly persistent per- and polyfluoroalkyl substances (PFAS). nih.govrsc.org PFAS, often called "forever chemicals," are a major environmental concern due to their extreme resistance to degradation and their negative impacts on health. fixed.earthnih.gov

While the complete biodegradation of PFAS is considered rare and challenging, understanding the enzymatic machinery that cleaves the carbon-fluorine bond in any context is a critical first step. nih.govnih.gov The enzymes and microbial consortia that act on fluorinated aromatics could serve as a starting point for discovering or engineering biological systems to tackle PFAS. nih.govrsc.org For instance, biotransformation of certain PFAS precursors into more mobile forms could enhance their extraction from contaminated sites, serving as one component of a broader remediation strategy. rsc.org Although direct, large-scale bioremediation of PFAS is not yet a reality, research into the fundamental microbial processes of defluorination continues to be a vital area of exploration. fixed.earthnih.gov

Q & A

Q. What are the primary enzymatic mechanisms involved in the defluorination of 4-fluorobenzoate?

The defluorination of 4-fluorobenzoate is primarily mediated by 4-fluorobenzoate dehalogenase , which directly cleaves the carbon-fluorine bond without structural rearrangement. This enzyme, isolated from Aureobacterium sp., produces fluoride ions and trace 4-hydroxybenzoate as reaction products (Fig. 4) . In contrast, defluorinating enoyl-CoA hydratase/hydrolase acts on 2-fluorobenzoate via a distinct CoA-dependent pathway . Key experimental methods include enzyme activity assays (measuring fluoride release via ion-selective electrodes) and metabolite identification using HPLC or GC-MS.

Q. How can researchers validate the degradation products of 4-fluorobenzoate in microbial studies?

Degradation products are typically identified using:

- Fluorine-19 Nuclear Magnetic Resonance (19F NMR) to track fluorinated intermediates .

- High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry for structural elucidation .

- Ion chromatography to quantify fluoride release, a direct indicator of defluorination .

For example, Cunninghamella elegans cultures metabolizing 4-fluorobiphenyl yield 4-fluorobenzoate and 4-fluoro-1,2-dihydroxybenzoate, detected via 19F NMR .

Q. What experimental challenges arise in studying fluorinated aromatic compounds like 4-fluorobenzoate?

Key challenges include:

- Resistance to microbial degradation due to the strong C-F bond, requiring specialized enzymes (e.g., oxygen-dependent ring-cleavage pathways in Burkholderia cepacia) .

- Toxicity of intermediates : Fluorocatechols and fluoromuconic acids can inhibit microbial growth, necessitating cometabolism strategies .

- Analytical sensitivity : Low concentrations of fluorinated metabolites demand high-resolution techniques like 19F NMR or LC-MS/MS .

Advanced Research Questions

Q. How do degradation pathways for 4-fluorobenzoate differ between gram-negative and gram-positive bacteria?

- Gram-negative bacteria (e.g., Pseudomonas sp. B13): Degrade 4-fluorobenzoate via 4-fluorocatechol, followed by ortho-cleavage to fluoromuconic acid. This pathway requires induction of chlorocatechol 1,2-dioxygenase but faces bottlenecks due to dead-end metabolites like 2-fluoro-cis,cis-muconic acid .

- Gram-positive bacteria (e.g., Aureobacterium sp. RHO25): Utilize a novel pathway via 4-hydroxybenzoate and 3,4-dihydroxybenzoate, bypassing fluorocatechol formation. This route releases stoichiometric fluoride and is inducible by 4-fluorobenzoate .

Experimental design : Compare enzyme induction profiles (e.g., benzoate dioxygenase vs. 4-hydroxybenzoate hydroxylase) and metabolite accumulation in cell extracts .

Q. What contradictory findings exist regarding the defluorination efficiency of 4-fluorobenzoate dehalogenase?

While Oltmanns et al. report direct defluorination by 4-fluorobenzoate dehalogenase in Aureobacterium sp. , studies on Alcaligenes strains show partial fluoride release (50–90%) and dependency on cometabolism . Contradictions may arise from:

Q. How can researchers optimize synthetic routes for 4-fluorophenyl 4-fluorobenzoate derivatives?

Synthetic optimization involves:

- Esterification protocols : Use 4-fluorobenzoyl chloride and fluorophenols under inert conditions to prevent hydrolysis .

- Purification methods : Column chromatography (e.g., 5% EtOAc in petroleum ether) achieves >95% purity for derivatives like bicycloheptanyl 4-fluorobenzoate .

- Yield improvements : Catalytic photoredox systems (e.g., benzoate photosensitizers) enhance fluorination efficiency under visible light .

Methodological Recommendations

- For enzyme assays , use cell-free extracts under anaerobic conditions to isolate dehalogenase activity .

- In synthetic studies , prioritize fluorine-specific probes (e.g., 19F NMR) to monitor reaction progress .

- Address toxicity uncertainties via in vitro cytotoxicity assays (e.g., MTT tests) on human cell lines, referencing limited ecotoxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.